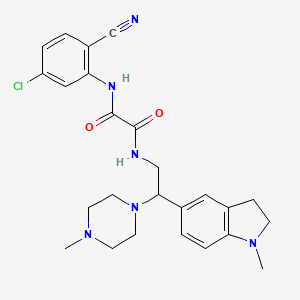![molecular formula C8H12FN3O2 B2503273 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-83-1](/img/structure/B2503273.png)
2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a fluoroethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a fluoroethyl group and a methyl group.
Amination: The resulting pyrazole is then subjected to amination to introduce the amino group at the 3-position.
Acetic Acid Substitution: Finally, the amino group is reacted with chloroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The fluoroethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups.
科学研究应用
2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
- 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]propionic acid
- 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]butyric acid
- 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]valeric acid
Uniqueness
2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group can significantly influence its reactivity and interactions with biological targets compared to similar compounds.
属性
IUPAC Name |
2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-6-4-11-12(3-2-9)8(6)10-5-7(13)14/h4,10H,2-3,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXRHTFNHNGQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2503192.png)

![N-(3-FLUORO-4-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2503197.png)

![6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine](/img/structure/B2503199.png)

![ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2503202.png)
![(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(2-iodophenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2503203.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-n-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)
![2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide](/img/structure/B2503211.png)
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl benzoate](/img/structure/B2503213.png)
